

3-Acetamidobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Acetamidobenzoic acid

Cat. No.: B1265492

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **3-Acetamidobenzoic acid**. The information is presented to support research, scientific analysis, and drug development activities.

Core Physicochemical Properties

3-Acetamidobenzoic acid, also known as N-acetyl-m-aminobenzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with an acetamido group at the meta-position. This substitution influences its physicochemical characteristics, which are crucial for its behavior in biological and chemical systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **3-Acetamidobenzoic acid**.

Property	Value	Source(s)
IUPAC Name	3-acetamidobenzoic acid	[1]
CAS Number	587-48-4	[1]
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.17 g/mol	[1]
Appearance	White to off-white or pale cream to pale brown powder/crystals	[2]
Melting Point	245 - 255 °C	[2]
Boiling Point	Decomposes before boiling	[3]
Solubility	Soluble in methanol and ethyl acetate.[4] Limited solubility in water.	[3]
pKa	Data for the structurally similar benzoic acid is ~4.2. The acetamido group may slightly alter this value. Experimental determination is recommended.	[1]
Density	No experimental data available.	
LogP (Octanol/Water Partition Coefficient)	1.32 (estimated)	[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of **3-Acetamidobenzoic acid** are provided below. These protocols are foundational for consistent and reproducible experimental results.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **3-Acetamidobenzoic acid** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.^{[4][6]}

- Replicates: Perform the determination in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period to reach equilibrium.

Apparatus:

- Analytical balance
- Screw-cap vials or flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **3-Acetamidobenzoic acid** of known concentrations in the chosen solvent to create a calibration curve.
- Sample Preparation: Add an excess amount of **3-Acetamidobenzoic acid** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48

hours) to ensure equilibrium is reached.^[7]

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert filter to remove any remaining solid particles.
- **Quantification:**
 - Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
 - Determine the concentration of **3-Acetamidobenzoic acid** in the diluted sample by comparing its response to the calibration curve.
- **Calculation:** Calculate the solubility of **3-Acetamidobenzoic acid** in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.^[7]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the weak acid (**3-Acetamidobenzoic acid**) with a strong base and monitoring the change in pH. The pH at the half-equivalence point is equal to the pKa.^[8]

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Analytical balance

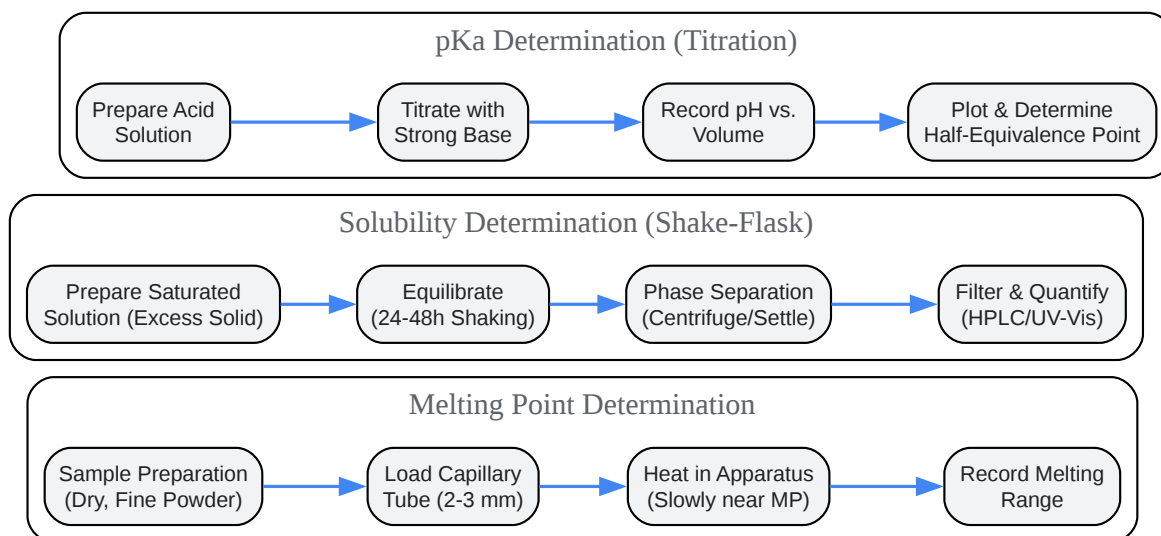
Procedure:

- Solution Preparation: Accurately weigh a known amount of **3-Acetamidobenzoic acid** and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the aqueous solubility is low, but this will yield an apparent pKa (pKa_{app}).
- Titration Setup:
 - Place the beaker with the **3-Acetamidobenzoic acid** solution on the magnetic stirrer and add the stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Fill the burette with the standardized strong base solution and record the initial volume.
- Titration:
 - Begin stirring the solution at a moderate, constant rate.
 - Add the titrant from the burette in small, known increments (e.g., 0.1-0.5 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point (the point of the steepest pH change).
- Data Analysis:
 - Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
 - Determine the equivalence point from the inflection point of the curve. This can be done visually or by taking the first or second derivative of the curve.

- Determine the volume of titrant at the half-equivalence point (half the volume of the equivalence point).
- The pH of the solution at the half-equivalence point is equal to the pKa of **3-Acetamidobenzoic acid**.[\[8\]](#)
- Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.

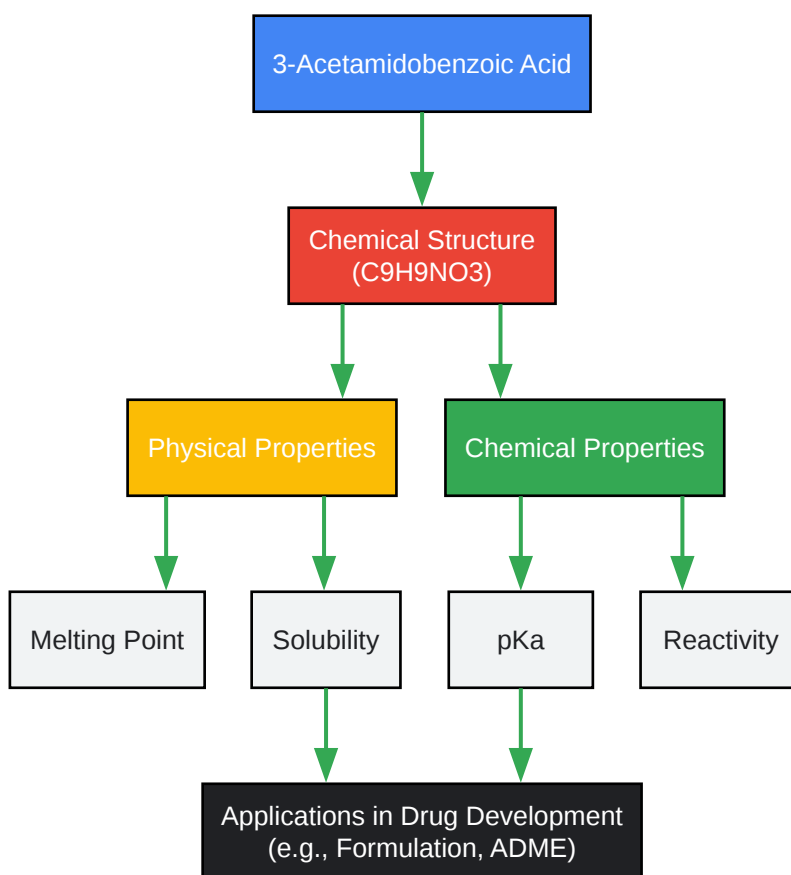
Mandatory Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for the experimental determination of key physicochemical properties.



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Caption: Relationship between the structure and properties of **3-Acetamidobenzoic acid**.

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